Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide
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Overview
Description
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is a carbonylamino compound primarily used in proteomics research . It has the molecular formula C10H23N2O2•Br and a molecular weight of 283.21 . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide involves several steps. The primary synthetic route includes the reaction of tert-butoxycarbonyl (Boc)-protected amines with trimethylamine and subsequent bromination . The reaction conditions typically involve the use of solvents like methanol and maintaining the reaction mixture at low temperatures to ensure the stability of the product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to achieve high purity levels.
Chemical Reactions Analysis
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is widely used in scientific research, particularly in:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical agents due to its ability to modify biological molecules.
Biological Research: It is employed in studies involving cell signaling and molecular interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide involves its interaction with biological molecules. It can modify proteins and other biomolecules through covalent bonding, affecting their structure and function. The molecular targets include amino acids in proteins, leading to changes in protein activity and interactions . The pathways involved are primarily related to protein modification and signaling.
Comparison with Similar Compounds
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is unique due to its specific structure and reactivity. Similar compounds include:
Trimethylammonium Bromide: Lacks the Boc-protected amine group, making it less versatile in proteomics applications.
N-t-Butoxycarbonylaminoethylammonium Bromide: Similar but without the trimethyl group, affecting its reactivity and applications.
Other Carbonylamino Compounds: These may have different substituents, leading to variations in their chemical properties and applications.
This compound stands out due to its balanced reactivity and stability, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C10H23BrN2O2 |
---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
trimethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azanium;bromide |
InChI |
InChI=1S/C10H22N2O2.BrH/c1-10(2,3)14-9(13)11-7-8-12(4,5)6;/h7-8H2,1-6H3;1H |
InChI Key |
RHUOZGJXIMWASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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